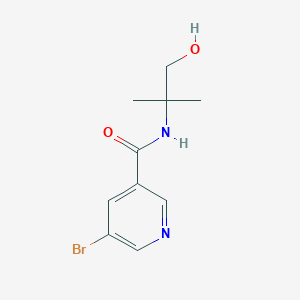
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxy group attached to a 2-methylpropan-2-yl group, and a carboxamide group at the 3rd position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxy-2-methylpropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of protecting groups and deprotection strategies to introduce the hydroxy and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with proteins, influencing their function and stability.
相似化合物的比较
Similar Compounds
5-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.
5-iodo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
属性
CAS 编号 |
923276-95-3 |
|---|---|
分子式 |
C10H13BrN2O2 |
分子量 |
273.13 g/mol |
IUPAC 名称 |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,6-14)13-9(15)7-3-8(11)5-12-4-7/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI 键 |
ZUWAHMHZNVUCBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)NC(=O)C1=CC(=CN=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















